2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a pyrazinone core substituted with a 4-ethoxyphenyl group at position 4 and an N-(4-methoxyphenyl)acetamide moiety linked via a thioether bridge. The ethoxy group enhances lipophilicity, which may improve membrane permeability, while the methoxy substituent contributes to hydrogen-bonding interactions. The pyrazinone ring system is known for its role in modulating biological activity through π-stacking and dipole interactions .
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-18-10-6-16(7-11-18)24-13-12-22-20(21(24)26)29-14-19(25)23-15-4-8-17(27-2)9-5-15/h4-13H,3,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDXKNOYFXDTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazinone ring, followed by the introduction of the ethoxyphenyl and methoxyphenyl groups. The final step involves the formation of the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the pyrazinone ring and the arylacetamide moiety. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Table 2: Physicochemical and Spectral Data
Key Findings:
Substituent Effects :
- Electron-Donating Groups (e.g., ethoxy, methoxy) : Increase lipophilicity and may enhance blood-brain barrier penetration compared to halogenated analogs .
- Electron-Withdrawing Groups (e.g., fluorine, nitrile) : Improve metabolic stability but reduce solubility .
Biological Activity :
- Thiazole derivatives with methoxyphenyl groups (e.g., compound 18 ) show MMP inhibitory activity, suggesting the target compound may share similar mechanisms.
- Fluorinated analogs (e.g., CAS 895112-47-7 ) exhibit altered binding kinetics due to steric and electronic effects.
Synthetic Routes: The target compound can be synthesized via coupling reactions similar to those in , where diazonium salts react with cyanoacetanilides .
Biological Activity
The compound 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazinone ring , a sulfanyl group , and an N-(4-methoxyphenyl)acetamide moiety. Its molecular formula is with a molecular weight of approximately 381.4 g/mol. The presence of the ethoxy and methoxy groups enhances its lipophilicity, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 899945-15-4 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Dihydropyrazinyl Moiety : Reaction of 4-ethoxybenzaldehyde with hydrazine to form a hydrazone, followed by cyclization.
- Introduction of the Sulfanyl Group : Nucleophilic substitution reaction introduces the sulfanyl group.
- Acetamide Formation : Acylation with an appropriate amine results in the final acetamide structure.
Biological Activity
Research indicates that this compound exhibits promising biological activities:
Anticancer Activity
Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. It appears to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key enzymatic functions within the bacteria.
Enzyme Inhibition
Studies have indicated that this compound can bind to specific enzymes, potentially altering their activity. This interaction may be beneficial in conditions where enzyme modulation is required, such as in metabolic disorders or cancer.
Case Studies
- Cytotoxicity Assay : In vitro assays demonstrated that this compound significantly reduced the viability of MCF-7 breast cancer cells at concentrations above 10 µM.
- Antibacterial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 25 µg/mL and 50 µg/mL, respectively.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The sulfanyl group facilitates interactions with thiol-containing proteins, enhancing binding affinity.
- The dihydropyrazinyl moiety may interact with nucleic acids or other biomolecules, influencing cellular processes.
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally related compounds:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| 2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide | Moderate anticancer properties | Contains a chloro substituent affecting reactivity |
| N-(5-chloro-2-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide | Antimicrobial activity | Different halogen may influence biological activity |
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?
The synthesis requires precise control of reaction conditions:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the sulfanyl group .
- Temperature : Reactions involving pyrazine ring formation often require reflux (80–120°C) to stabilize intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) is recommended to separate byproducts .
- Catalysts : Use of mild bases (e.g., triethylamine) avoids decomposition of the acetamide moiety .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- NMR spectroscopy : H and C NMR are critical for verifying substituents on the pyrazine and phenyl rings. Key signals include δ 7.2–8.1 ppm (aromatic protons) and δ 165–170 ppm (carbonyl groups) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: ~456.12) .
- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water (70:30) mobile phase .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Anticancer screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Anti-inflammatory activity : COX-2 inhibition assays with IC comparisons to celecoxib .
- Antimicrobial testing : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). Focus on hydrogen bonding between the sulfanyl group and Arg120 .
- QSAR analysis : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy groups) with IC values from kinase inhibition assays .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Dose-response validation : Replicate assays under standardized conditions (e.g., serum-free media, 48-hour incubation) to exclude artifacts .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., oxidized pyrazine derivatives) that may alter activity .
Q. How does structural modification of the pyrazine or acetamide moiety affect activity?
| Modification | Impact on Activity | Reference |
|---|---|---|
| Replacement of ethoxy with nitro group | Increased COX-2 inhibition (IC ↓ 30%) | |
| Methylation of pyrazine N-atom | Reduced cytotoxicity (HeLa IC ↑ 2-fold) | |
| Substitution of sulfanyl with carbonyl | Loss of antimicrobial activity |
Q. What are the challenges in scaling up synthesis for preclinical trials?
- Intermediate stability : The 3-oxo-3,4-dihydropyrazin-2-yl group is prone to hydrolysis; use anhydrous conditions and inert atmosphere .
- Yield optimization : Batch reactors with controlled stirring (500 rpm) improve reproducibility compared to flask-based methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
